molecular formula C18H21NO B15199440 3-([1,1'-Biphenyl]-4-ylmethoxy)piperidine

3-([1,1'-Biphenyl]-4-ylmethoxy)piperidine

Cat. No.: B15199440
M. Wt: 267.4 g/mol
InChI Key: WOZOVXZTEIVCSJ-UHFFFAOYSA-N
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Description

3-([1,1’-Biphenyl]-4-ylmethoxy)piperidine is an organic compound that features a piperidine ring substituted with a biphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1,1’-Biphenyl]-4-ylmethoxy)piperidine typically involves the reaction of 4-bromobiphenyl with piperidine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the piperidine ring displaces the bromine atom on the biphenyl group. Common bases used in this reaction include potassium carbonate or sodium hydride, and the reaction is often carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-([1,1’-Biphenyl]-4-ylmethoxy)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-([1,1’-Biphenyl]-4-ylmethoxy)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-([1,1’-Biphenyl]-4-ylmethoxy)piperidine involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to receptors or enzymes, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of the cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-([1,1’-Biphenyl]-4-ylmethoxy)piperidine is unique due to the presence of both a biphenyl group and a piperidine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

3-[(4-phenylphenyl)methoxy]piperidine

InChI

InChI=1S/C18H21NO/c1-2-5-16(6-3-1)17-10-8-15(9-11-17)14-20-18-7-4-12-19-13-18/h1-3,5-6,8-11,18-19H,4,7,12-14H2

InChI Key

WOZOVXZTEIVCSJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)OCC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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